molecular formula C15H17BClN3O4 B8130027 1-(2-Chloro-4-nitrophenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

1-(2-Chloro-4-nitrophenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B8130027
M. Wt: 349.6 g/mol
InChI Key: UAYIDEHBLXOWGN-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a chloronitrophenyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the chloronitrophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a chloronitrobenzene derivative reacts with the pyrazole.

    Attachment of the dioxaborolane moiety: This can be done through a Suzuki-Miyaura coupling reaction, where a boronic ester reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The chloronitrophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted pyrazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for drug discovery.

    Medicine: As a candidate for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of advanced materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety could also play a role in facilitating these interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-nitro-phenyl)-1H-pyrazole: Lacks the dioxaborolane moiety.

    4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole: Lacks the chloronitrophenyl group.

    1-(2-Chloro-phenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole: Lacks the nitro group.

Uniqueness

The presence of both the chloronitrophenyl group and the dioxaborolane moiety in 1-(2-Chloro-4-nitrophenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole makes it unique compared to similar compounds. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClN3O4/c1-14(2)15(3,4)24-16(23-14)10-8-18-19(9-10)13-6-5-11(20(21)22)7-12(13)17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYIDEHBLXOWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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